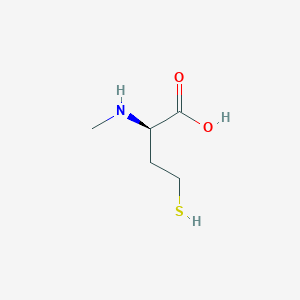
N-Methyl-D-homocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-homocysteine is a derivative of the amino acid homocysteine. It is a sulfur-containing compound that plays a role in various biochemical processes. Homocysteine itself is an intermediate in the metabolism of methionine, an essential amino acid. Elevated levels of homocysteine have been associated with several health conditions, including cardiovascular diseases and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-homocysteine typically involves the methylation of homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-homocysteine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides, while reduction can regenerate the thiol form .
Aplicaciones Científicas De Investigación
N-Methyl-D-homocysteine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Studies have shown its involvement in cellular metabolism and signaling pathways.
Medicine: Research has indicated its potential role in understanding cardiovascular and neurological diseases.
Mecanismo De Acción
The mechanism of action of N-Methyl-D-homocysteine involves its interaction with various molecular targets. One key target is the N-methyl-D-aspartate receptor, which plays a role in neurotransmission. Activation of this receptor by this compound can lead to changes in cellular signaling pathways, affecting processes such as synaptic plasticity and neuronal survival .
Comparación Con Compuestos Similares
Similar Compounds
Homocysteine: The parent compound, involved in methionine metabolism.
N-Methyl-D-aspartate: Another methylated derivative with significant roles in neurotransmission.
Cysteine: A related sulfur-containing amino acid involved in protein synthesis.
Uniqueness
N-Methyl-D-homocysteine is unique due to its specific methylation pattern, which affects its biochemical properties and interactions. This uniqueness makes it a valuable tool in research for understanding the roles of methylated amino acids in health and disease .
Propiedades
Número CAS |
2165538-36-1 |
|---|---|
Fórmula molecular |
C5H11NO2S |
Peso molecular |
149.21 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clave InChI |
PHMDDWYPVDXMNL-SCSAIBSYSA-N |
SMILES isomérico |
CN[C@H](CCS)C(=O)O |
SMILES canónico |
CNC(CCS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



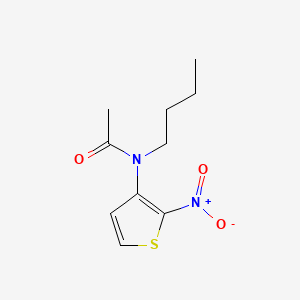
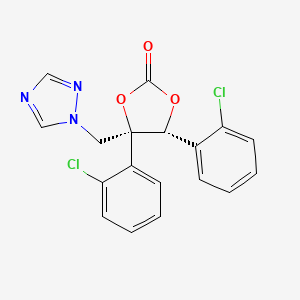
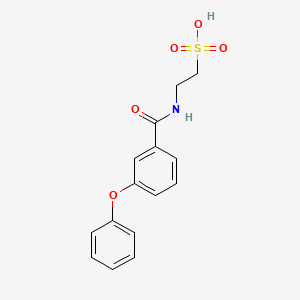




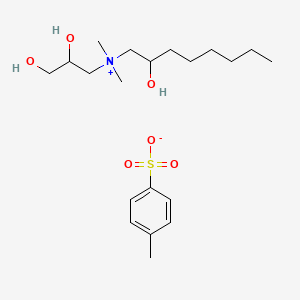
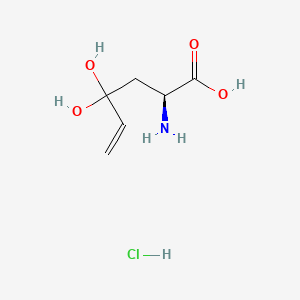
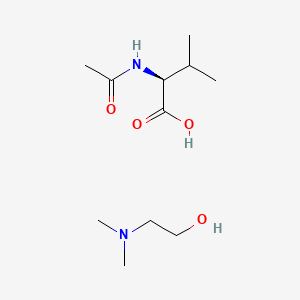
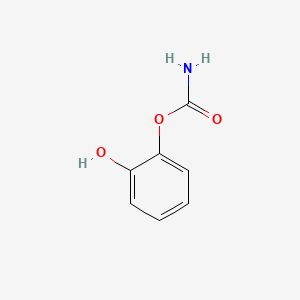
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
